

# Application Notes and Protocols for Immunoprecipitation using a pTyr1150\* Specific Antibody

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Insulin receptor (1142-1153),  
pTyr1150*

Cat. No.: *B12387522*

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## Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that is essential for various cellular processes, including proliferation, motility, migration, and invasion.[1] The ligand for c-Met is the hepatocyte growth factor (HGF), also known as scatter factor.[1] Upon HGF binding, the c-Met receptor undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events.

Phosphorylation at tyrosines 1234 and 1235 (pTyr1234/pTyr1235) in the catalytic loop is a critical event for the activation of the c-Met kinase.[1][2] This dual phosphorylation event serves as a docking site for various downstream signaling proteins, including Gab1, c-Cbl, and PI3 kinase, which in turn activate pathways such as the RAS-ERK, PI3K-AKT, and PLC $\gamma$ -PKC pathways.[1][2][3] Dysregulation of c-Met signaling, often through overexpression or mutation, is implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[1]

This document provides detailed application notes and a protocol for the immunoprecipitation of phosphorylated c-Met using an antibody specific for the phosphorylated tyrosine residue corresponding to Tyr1234/Tyr1235.

Note on Phosphorylation Site Nomenclature: While the user specified pTyr1150, the scientific literature predominantly refers to the key activation loop phosphorylation sites in human c-Met as Tyrosine 1234 and Tyrosine 1235. This document will proceed using the pTyr1234/pTyr1235 nomenclature for accuracy and consistency with published data.

## Product Information and Validation Data

The anti-pTyr1234/pTyr1235 c-Met antibody is a polyclonal or monoclonal antibody raised against a synthetic phosphopeptide corresponding to the residues surrounding Tyr1234/Tyr1235 of human c-Met.[3] It is designed to specifically recognize c-Met only when it is phosphorylated at these sites.

**Specificity:** This antibody detects endogenous levels of c-Met when dually phosphorylated at Tyr1234 and Tyr1235, and may also recognize singly phosphorylated forms.[3] It is crucial to note that some cross-reactivity with other activated receptor tyrosine kinases such as Ron, EGFR, PDGF, insulin, and FGF receptors has been observed for certain antibody clones.[2][3]

**Applications:** This antibody has been validated for use in Western Blotting (WB) and Immunoprecipitation (IP).

## Quantitative Data Summary

The following table summarizes recommended starting concentrations and conditions for the use of a pTyr1234/pTyr1235 specific c-Met antibody. Optimization may be required for specific cell lines and experimental conditions.

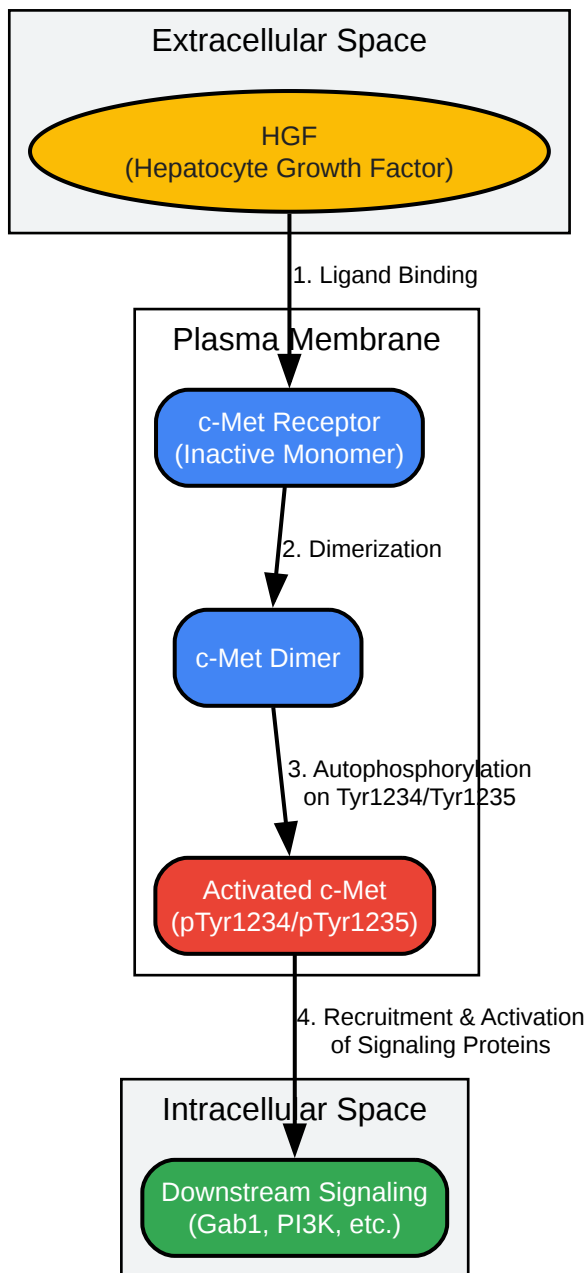
Parameter	Recommendation	Source
Immunoprecipitation (IP) Dilution	1:50	[3]
Western Blotting (WB) Dilution	1:1000	[3]
Positive Control Cell Lysate	HGF-stimulated cells (e.g., mIMCD-3, A431, A549)	[3][4]
Negative Control Cell Lysate	Serum-starved or untreated cells	[3][4]
HGF Stimulation Conditions	40-50 ng/mL for 5-60 minutes	[3][5]
Observed Molecular Weight	~145 kDa	[3]

## Signaling Pathway and Experimental Workflow

### c-Met Signaling Pathway Activation

The diagram below illustrates the initial steps of c-Met activation upon HGF binding, highlighting the key role of Tyr1234/Tyr1235 phosphorylation.

c-Met Signaling Activation Pathway



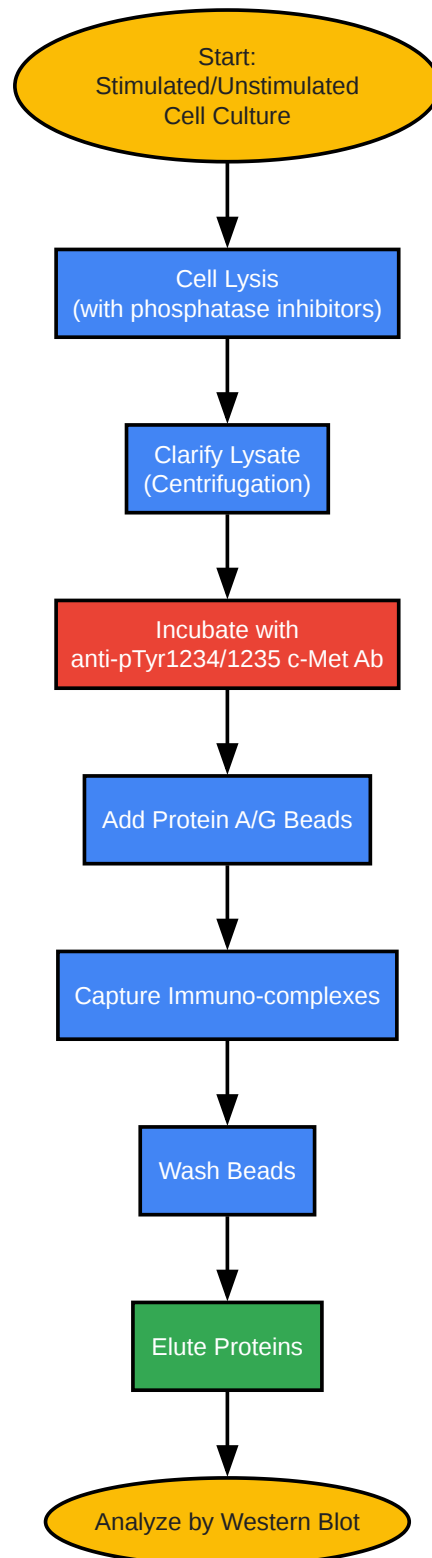
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c-Met Signaling Activation

## Immunoprecipitation Experimental Workflow

The following diagram outlines the major steps involved in the immunoprecipitation of phosphorylated c-Met.

## Immunoprecipitation Workflow for pTyr-c-Met



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## Immunoprecipitation Workflow

## Experimental Protocols

### A. Cell Lysis

This protocol is designed for harvesting cells under non-denaturing conditions to preserve protein interactions and post-translational modifications.

Reagents:

- Phosphate Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na<sub>2</sub>EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na<sub>3</sub>VO<sub>4</sub>, 1 µg/ml leupeptin. Note: Add 1 mM PMSF immediately before use.

Procedure:

- Culture cells to the desired confluency. For stimulation experiments, serum starve cells overnight, then treat with HGF (e.g., 50 ng/mL for 10 minutes).
- Aspirate media and wash cells once with ice-cold PBS.
- Remove PBS and add 0.5 mL of ice-cold 1X Cell Lysis Buffer to each 10 cm plate.
- Incubate on ice for 5 minutes.
- Scrape cells from the plate and transfer the lysate to a microcentrifuge tube.
- Sonicate on ice three times for 5 seconds each to shear DNA and reduce viscosity.
- Microcentrifuge for 10 minutes at 14,000 x g at 4°C.
- Transfer the supernatant (cell lysate) to a new tube. This lysate can be used immediately or stored at -80°C.

### B. Immunoprecipitation (IP)

Reagents:

- Cell Lysate (from Protocol A)
- pTyr1234/pTyr1235 c-Met Antibody
- Protein A or G Agarose/Magnetic Beads

Procedure:

- To 200-500  $\mu\text{L}$  of cell lysate, add the pTyr1234/pTyr1235 c-Met antibody at a 1:50 dilution.[3]
- Incubate with gentle rocking overnight at 4°C to form the antibody-antigen complex.
- The next day, add 20-40  $\mu\text{L}$  of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
- Incubate with gentle rocking for 1-3 hours at 4°C to capture the immune complexes.
- Collect the beads by centrifugation (e.g., 3,000 x g for 30 seconds at 4°C) or by using a magnetic rack.
- Carefully remove the supernatant.
- Wash the beads three to five times with 500  $\mu\text{L}$  of ice-cold Cell Lysis Buffer. After each wash, pellet the beads and discard the supernatant.
- After the final wash, carefully remove all supernatant.

## C. Elution and Sample Preparation for Western Blot

Reagents:

- 3X SDS Sample Buffer (with DTT)

Procedure:

- Resuspend the washed bead pellet in 40  $\mu\text{L}$  of 3X SDS Sample Buffer.
- Boil the sample for 5 minutes at 95-100°C to elute and denature the proteins.

- Microcentrifuge for 1 minute at 14,000 x g.
- Carefully transfer the supernatant, which contains the immunoprecipitated proteins, to a new tube.
- The sample is now ready for loading onto an SDS-PAGE gel for Western blot analysis.

## D. Western Blot Analysis

- Load the eluted samples, along with a molecular weight marker and an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% w/v BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody for total c-Met to confirm the presence of the immunoprecipitated protein. Alternatively, to confirm phosphorylation, a different pTyr antibody can be used.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody.
- Wash the membrane again with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band for phosphorylated c-Met should be visible at approximately 145 kDa, and its intensity should be significantly higher in lysates from HGF-stimulated cells compared to unstimulated controls.[3]

## Troubleshooting



Issue	Possible Cause	Suggested Solution
No or weak signal of p-c-Met	Insufficient HGF stimulation.	Optimize HGF concentration and stimulation time.
Inefficient immunoprecipitation.	Increase antibody concentration or incubation time. Ensure proper bead handling.	
Phosphatase activity in lysate.	Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice.	
High background	Insufficient washing.	Increase the number of wash steps (from 3 to 5) and the volume of wash buffer.
Non-specific antibody binding.	Pre-clear the lysate with beads before adding the primary antibody. Include an isotype control IgG in a parallel IP.	
Co-elution of antibody heavy and light chains	Elution with reducing SDS buffer.	This is expected. To avoid this, consider cross-linking the antibody to the beads or using specialized elution buffers if downstream applications are incompatible with IgG presence.

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- To cite this document: BenchChem. [Application Notes and Protocols for Immunoprecipitation using a pTyr1150\* Specific Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387522#using-a-ptyr1150-specific-antibody-for-immunoprecipitation]

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